Cyclohexyl beta-mercaptothiolpropionate
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Overview
Description
Cyclohexyl beta-mercaptothiolpropionate is an organic compound that features a cyclohexyl group attached to a beta-mercaptothiolpropionate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl beta-mercaptothiolpropionate can be synthesized through several methods. One common approach involves the reaction of cyclohexyl bromide with thiolpropionic acid under basic conditions. The reaction typically proceeds as follows:
- The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of this compound.
Cyclohexyl bromide: is reacted with in the presence of a base such as .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl beta-mercaptothiolpropionate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to yield the corresponding alcohol.
Substitution: The beta-mercaptothiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohexyl beta-mercaptothiolpropionate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems, particularly in the study of thiol-based redox reactions.
Medicine: Explored for its potential therapeutic applications, including as an antioxidant or in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of cyclohexyl beta-mercaptothiolpropionate involves its interaction with molecular targets through its thiol group. The thiol group can undergo redox reactions, forming disulfides or interacting with other thiol-containing molecules. These interactions can modulate various biochemical pathways, including those involved in oxidative stress and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- Cyclopentyl beta-mercaptothiolpropionate
- Cycloheptyl beta-mercaptothiolpropionate
- Cyclohexyl beta-mercaptoacetate
Uniqueness
Cyclohexyl beta-mercaptothiolpropionate is unique due to its specific cyclohexyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
109795-71-3 |
---|---|
Molecular Formula |
C9H19NOS2 |
Molecular Weight |
221.4 g/mol |
IUPAC Name |
cyclohexanamine;3-sulfanylpropanethioic S-acid |
InChI |
InChI=1S/C6H13N.C3H6OS2/c7-6-4-2-1-3-5-6;4-3(6)1-2-5/h6H,1-5,7H2;5H,1-2H2,(H,4,6) |
InChI Key |
CYFYQBRWBBSAKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N.C(CS)C(=O)S |
Origin of Product |
United States |
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